Acid Violet 7

Übersicht

Beschreibung

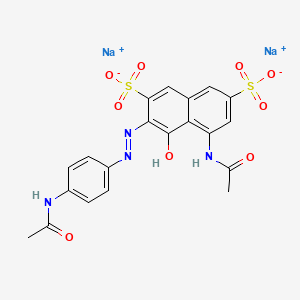

Acid Violet 7, also known as this compound, is a useful research compound. Its molecular formula is C20H16N4Na2O9S2 and its molecular weight is 566.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Umweltbelastung und Bioabbau

AV7: wird in verschiedenen Industrien wie Textilien, Lebensmittel, Papier und Kosmetik ausgiebig verwendet {svg_1}. Seine Umweltbelastung ist jedoch aufgrund seiner Sichtbarkeit und Toxizität erheblich. Forschungen haben gezeigt, dass Pseudomonas putida mt-2 AV7 abbauen kann, was das Potenzial für Bioremediationsstrategien zur Minderung seiner Auswirkungen auf Ökosysteme hervorhebt {svg_2}.

Chromosomenaberrationen und Toxizitätsstudien

Studien haben gezeigt, dass AV7 Chromosomenaberrationen und Lipidperoxidation induzieren kann, die Marker für genetische Toxizität sind {svg_3}. Dies hat Auswirkungen auf die Arbeitssicherheit und die Umweltgesundheit, da der Farbstoff und seine Bioabbauprodukte lebende Organismen auf zellulärer Ebene beeinträchtigen können {svg_4}.

Acetylcholinesterase-Hemmung

Es wurde festgestellt, dass AV7 und seine Abbauprodukte die Acetylcholinesterase-Aktivität hemmen {svg_5}. Dieses Enzym ist entscheidend für die Nervenfunktion, und seine Hemmung kann zu neurologischen Erkrankungen führen. Das Verständnis dieser Wirkung ist entscheidend für die Beurteilung der beruflichen Gefahren beim Umgang mit AV7 {svg_6}.

Adsorptions- und Entfernungstechniken

Die Entfernung von AV7 aus Abwasser ist ein wichtiges Umweltproblem. Studien haben die Verwendung von Flugasche und Ultraschall als Adsorptionsmittel untersucht und ihre Effizienz bei der Entfernung von AV7 aus wässrigen Lösungen bewertet {svg_7}. Diese Forschung ist entscheidend für die Entwicklung effektiver Wasseraufbereitungstechnologien {svg_8}.

Elektrochemische Oxidation

Elektrochemische Verfahren wurden für die Oxidation und Entfernung von AV7 aus industriellen Abwässern untersucht {svg_9}. Dieser Ansatz ist Teil eines breiteren Forschungsgebiets, das sich auf elektrochemische Wasseraufbereitungsprozesse konzentriert {svg_10}.

Industrielle Anwendungen

Trotz seiner Umweltbelastung wird AV7 aufgrund seiner leuchtenden Farbe und Stabilität weiterhin verwendet. Es wird in Färbeprozessen für Materialien wie Wolle, Seide und Leder sowie in der Färbung von Produkten in der Lebensmittel- und Kosmetikindustrie verwendet {svg_11}.

Wirkmechanismus

Target of Action

Acid Violet 7, also known as Gentian Violet, is primarily used as an antiseptic dye to prevent various infections, including fungal and bacterial infections . It is a mixture of violet rosanilinis with antibacterial, antifungal, and anthelmintic properties . The primary targets of this compound are the bacterial cells, where it interacts with negatively charged components including the lipopolysaccharide on the cell wall, the peptidoglycan, and DNA .

Mode of Action

The mode of action of this compound involves a series of interactions with its targets. In aqueous solutions, this compound dissociates into positive and negative ions that penetrate through the wall and membrane of both gram-positive and gram-negative bacterial cells . The positive ions of this compound interact with the negatively charged components of bacterial cells, leading to changes in the cells .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its interaction with bacterial cells. The aromatic amines that arise from the azo reduction and cleavage of azo dyes like this compound are thought to be activated as mutagens through their N-oxidation by cytochrome P450 isozymes . The N-hydroxylarylamines that are formed may be further glucuronated (activated) or acetylated (inactivated), which may influence their mutagenicity .

Pharmacokinetics

It is known that this compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The result of this compound’s action is the prevention of various infections, including fungal and bacterial infections . It has been shown to induce chromosome aberrations, lipid peroxidation, and acetylcholinesterase inhibitory effect . The toxicity of this compound increased significantly after static biodegradation with Pseudomonas putida mt-2 and totally disappeared after shaken incubation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound has been studied to determine the degradation of the dye by various microorganisms such as Pseudomonas spp . This suggests that the presence of certain microorganisms in the environment can affect the stability and efficacy of this compound.

Eigenschaften

IUPAC Name |

disodium;5-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O9S2.2Na/c1-10(25)21-13-3-5-14(6-4-13)23-24-19-17(35(31,32)33)8-12-7-15(34(28,29)30)9-16(22-11(2)26)18(12)20(19)27;;/h3-9,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMOLDWRTCFZRP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044672 | |

| Record name | C.I. Food Red 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4321-69-1 | |

| Record name | C.I. Food Red 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-[4-(acetylamino)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Food Red 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-acetamido-3-(4-acetamidophenyl)azo-4-hydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID VIOLET 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W626X6MOE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Nitroso-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1207703.png)

![5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207712.png)

![4-(2-fluorophenyl)-5-(2-furanylmethyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207714.png)

![Phenyl-[4-(4-vinyl-phenyl)-thiazol-2-yl]-amine](/img/structure/B1207716.png)